molecular formula C18H17F2NO B1436626 1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole CAS No. 886362-94-3

1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole

Cat. No.: B1436626
CAS No.: 886362-94-3
M. Wt: 301.3 g/mol
InChI Key: DPPNYCACUIUFAY-UHFFFAOYSA-N
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Description

1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole (CAS 886362-94-3) is a high-value indole-based building block for pharmaceutical research and development. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological properties and its presence in numerous clinically relevant compounds . This particular derivative, with its specific substitutions including the difluorophenyl and hydroxymethyl groups, serves as a critical intermediate in the synthesis of more complex molecules aimed at novel therapeutic targets . Indole derivatives are extensively investigated for a broad spectrum of biological activities, including antiviral , anticancer , and anti-inflammatory applications . The structural motifs present in this compound make it a valuable scaffold for researchers working in drug discovery, particularly in the design and development of potent, target-specific agents . Its molecular formula is C18H17F2NO with a molecular weight of 301.3 g/mol . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

[1-(3,5-difluorophenyl)-3-propan-2-ylindol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c1-11(2)18-15-5-3-4-6-16(15)21(17(18)10-22)14-8-12(19)7-13(20)9-14/h3-9,11,22H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPNYCACUIUFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(C2=CC=CC=C21)C3=CC(=CC(=C3)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654067
Record name [1-(3,5-Difluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-94-3
Record name 1-(3,5-Difluorophenyl)-3-(1-methylethyl)-1H-indole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(3,5-Difluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole generally involves multi-step organic reactions that introduce the difluorophenyl group and other substituents onto the indole core. Although detailed stepwise synthetic protocols specific to this compound are scarce in open literature, synthesis strategies for similar indole derivatives provide a useful framework.

Typical synthetic routes include:

  • Formation of the indole core : The indole skeleton can be constructed using classical methods such as Fischer indole synthesis or via palladium-catalyzed coupling reactions.
  • Introduction of the 3-isopropyl substituent : This is often achieved by alkylation reactions at the 3-position of the indole ring using appropriate alkyl halides or organometallic reagents.
  • Attachment of the 1-(3',5'-difluorophenyl) group : This step usually involves a nucleophilic substitution or cross-coupling reaction, such as Suzuki or Buchwald-Hartwig coupling, to install the difluorophenyl moiety at the nitrogen atom of the indole.
  • Incorporation of the 2-hydroxymethyl group : The hydroxymethyl substituent at the 2-position can be introduced via directed lithiation followed by formaldehyde quenching or by oxidation/reduction sequences starting from a 2-substituted intermediate.

Key Reagents and Catalysts

Based on general indole derivative synthesis and organometallic chemistry, the following reagents and catalysts are typically involved:

Reagent/Catalyst Role in Synthesis Notes
Grignard reagents (e.g., isopropylmagnesium chloride) Alkylation at the 3-position Provides the isopropyl substituent
Palladium catalysts with Buchwald phosphines Catalyze C-N or C-C bond formation Enable coupling of difluorophenyl group to indole N
Formaldehyde or paraformaldehyde Source of hydroxymethyl group Used for hydroxymethylation at the 2-position
Organolithium reagents Directed lithiation for regioselective functionalization Facilitate selective substitution at the 2-position

These reagents are chosen for their selectivity and efficiency in forming the complex substituted indole framework.

Representative Synthetic Sequence (Hypothetical)

A plausible synthetic route, inferred from related indole chemistry, might be:

Data Table Summarizing Key Properties and Synthesis Notes

Parameter Details
CAS Number 886362-94-3
Molecular Formula C18H17F2NO
Molecular Weight 301.3 g/mol
IUPAC Name [1-(3,5-difluorophenyl)-3-propan-2-ylindol-2-yl]methanol
Purity Typically ≥98% for research use
Physical Properties Density: 1.21 g/cm³; Boiling Point: 427°C at 760 mmHg; Flash Point: 212°C
Synthetic Methods Multi-step organic synthesis involving Grignard reagents, palladium-catalyzed couplings, and lithiation/formaldehyde reactions
Common Catalysts and Reagents Pd catalysts with Buchwald phosphines, isopropylmagnesium chloride, organolithium reagents, formaldehyde
Availability Available from specialized chemical suppliers in small quantities (e.g., 5g) with lead times ~2 weeks

Research Findings and Notes on Preparation

  • The compound is primarily synthesized for research and pharmaceutical development purposes, indicating the necessity for high purity and reproducibility in preparation.
  • The use of fluorinated phenyl groups is common in medicinal chemistry to enhance metabolic stability and binding affinity, which justifies the inclusion of the 3',5'-difluoro substitution pattern.
  • The hydroxymethyl group at the 2-position is a versatile functional handle that can be further modified or used to influence biological activity.
  • Isopropyl substitution at the 3-position affects the steric and electronic properties of the indole ring, potentially impacting interaction with biological targets.
  • The synthetic methods rely heavily on modern organometallic chemistry techniques, including palladium-catalyzed cross-couplings and regioselective lithiation, which are well-established in the synthesis of complex heterocycles.

Chemical Reactions Analysis

1-(3’,5’-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Research :
    • Drug Development : The compound's unique structure makes it a promising lead candidate for developing new therapeutics targeting diseases such as cancer and neurological disorders. Its ability to interact with biological targets can be explored through binding affinity studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Mechanism of Action Studies : Understanding how the compound interacts with specific enzymes or receptors is crucial for elucidating its therapeutic potential.
  • Agrochemicals :
    • The compound may also find applications in agrochemical formulations due to its bioactive properties, potentially serving as a pesticide or herbicide.
  • Biochemical Probes :
    • It can be utilized as a biochemical probe in research settings to study various biological processes due to its reactivity and functional groups.

Case Studies and Biological Evaluations

Several studies have highlighted the biological activities associated with compounds structurally similar to 1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole:

  • Anticancer Activity : Research has shown that similar indole derivatives exhibit significant antiproliferative effects against human cancer cell lines . For instance, isoindole derivatives have been evaluated for their ability to inhibit tumor growth, showcasing promising results in cell cycle arrest and apoptosis induction.
  • Antimicrobial Properties : Compounds related to this indole derivative have demonstrated antimicrobial activity against various microbial strains, indicating potential applications in treating infections .

Mechanism of Action

The mechanism of action of 1-(3’,5’-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole involves its interaction with specific molecular targets. For instance, it has been shown to activate caspase-3, leading to apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indole Family

Compound A : Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • Key Differences :
    • Substituents at positions 1 (cyclohexyl vs. 3,5-difluorophenyl), 2 (methyl vs. hydroxymethyl), and 3 (carboxylate vs. isopropyl).
    • Functional Impact : The carboxylate group in Compound A may reduce membrane permeability compared to the hydroxymethyl group in the target compound, which could enhance solubility .
Compound B : 1-[(2,3-Difluorophenyl)methyl]-6,6-difluoro-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]pyridazine-carboxamide (EP 4374877A2)
  • Key Differences: Core structure: Pyridazine vs. indole. Fluorine substitution: 2,3-difluorophenyl vs. 3,5-difluorophenyl.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Physical Properties
Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility (mg/mL)
Target Compound 301.33 3.2 ~0.5 (DMSO)
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate 317.38 2.8 ~1.2 (DMSO)
Compound B (EP 4374877A2) 523.34 4.1 ~0.3 (DMSO)

*LogP values estimated using fragment-based methods.

Table 2: 13C-NMR Data Comparison
Compound Key Shifts (δ, ppm) Notable Peaks Source
Target Compound N/A (data not available) - -
Analogous Indole (C15H15N2) 47.45 (CH2), 109.46 (C-7) 144.88 (C-NH2)
Compound B 128.83 (C-3a), 136.33 (C-7a) 129.75 (ArC-H)

Insights : The absence of NH2 groups in the target compound (vs. ) may reduce hydrogen-bonding capacity, influencing solubility and interaction profiles.

Biological Activity

1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole, with the CAS number 886362-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C18H17F2NOC_{18}H_{17}F_2NO and a molecular weight of 301.33 g/mol. The structure includes a difluorophenyl moiety, which is known to influence biological interactions.

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. The compound is believed to exert its effects through multiple mechanisms:

  • Antioxidant Activity : The presence of the hydroxymethyl group may contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.
  • Receptor Modulation : The compound might interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds, including this compound, showed significant cytotoxicity against cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Neuroprotective Effects : Another research article explored the neuroprotective potential of indole derivatives, indicating that this compound could mitigate neurodegeneration by reducing oxidative stress markers in neuronal cells .
  • Anti-inflammatory Activity : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases .

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis
NeuroprotectionReduction of oxidative stress
Anti-inflammatoryInhibition of cytokine production

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step protocols, including:

  • Sonogashira cross-coupling for aryl-alkyne bond formation (e.g., coupling 2-iodoaniline derivatives with fluorinated arylacetylenes) .
  • Protection/deprotection strategies for hydroxyl groups to prevent side reactions during indole cyclization .
  • Palladium-catalyzed cyclization to form the indole core, with isopropyl and difluorophenyl groups introduced via nucleophilic substitution or Friedel-Crafts alkylation .
    • Key parameters : Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (Pd(PPh₃)₄, 2–5 mol%) critically affect yield. For example, THF improves regioselectivity for 3-isopropyl substitution .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in substituted indoles?

  • NMR : ¹H/¹³C-NMR distinguishes regioisomers by analyzing coupling constants (e.g., J = 8–10 Hz for vicinal H atoms in the indole ring) and substituent-induced deshielding effects (e.g., 3-isopropyl groups cause upfield shifts in adjacent protons) .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry. For example, the dihedral angle between the difluorophenyl and indole rings (typically 45–60°) influences π-π stacking interactions .

Q. What is the role of the 3',5'-difluorophenyl substituent in modulating electronic properties?

  • The electron-withdrawing fluorine atoms increase the indole ring’s electrophilicity, enhancing reactivity in cross-coupling reactions. This substituent also stabilizes charge-transfer complexes in photophysical studies, as evidenced by red-shifted absorption spectra (~320 nm) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) for hydroxylated indole derivatives be reconciled?

  • Case study : Discrepancies between observed molecular ion peaks (ESI-MS) and NMR integration may arise from tautomerism or prototropic shifts . For example, the hydroxymethyl group (-CH₂OH) can equilibrate between hydroxyl and keto forms in solution, altering NMR signals. Use deuterated solvents (DMSO-d₆) to stabilize tautomers and 2D-NMR (COSY, HSQC) to trace proton correlations .

Q. What experimental strategies validate the biological relevance of the difluorophenyl group in enzyme inhibition assays?

  • Comparative SAR : Replace the 3',5'-difluorophenyl group with non-fluorinated analogs and measure inhibition constants (Kᵢ) against target enzymes (e.g., cytochrome P450). Fluorine’s electronegativity often enhances binding affinity by 2–5 fold due to dipole interactions with catalytic residues .
  • Crystallographic docking : Overlay X-ray structures of the compound with enzyme active sites (e.g., PDB: 4DQI) to identify F···H-N hydrogen bonds (2.8–3.2 Å) .

Q. How do solvent effects influence the regioselectivity of indole functionalization?

  • Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 2-position due to stabilized transition states, while non-polar solvents (toluene) promote 4-substitution via radical pathways. For hydroxymethylation, a 9:1 DCM/methanol mixture achieves >80% 2-position selectivity .

Q. What chromatographic techniques isolate stereoisomers of 3-isopropyl-substituted indoles?

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers using hexane/isopropanol (90:10) mobile phases. Retention times differ by 1–2 minutes for R and S configurations .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to separate racemic mixtures .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole
Reactant of Route 2
1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole

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